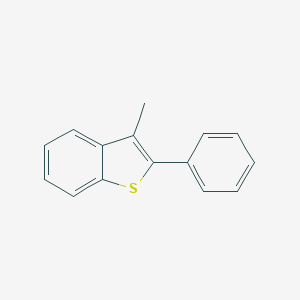
Diazidocobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazidocobalt(II) is a coordination compound that contains two azide groups and a cobalt ion. It is a highly reactive and unstable compound, which makes it a useful reagent in organic synthesis and chemical research. Diazidocobalt(II) is synthesized through various methods, including the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc.
Mécanisme D'action
Diazidocobalt(II) is a highly reactive compound that can undergo various reactions, including nucleophilic substitution and radical reactions. The azide groups in Diazidocobalt(II) can act as nucleophiles and attack electrophilic centers in molecules. The cobalt ion can also act as a Lewis acid and coordinate with electron-rich molecules. Diazidocobalt(II) can undergo homolytic cleavage of the N-N bond to form nitrogen radicals, which can participate in radical reactions.
Effets Biochimiques Et Physiologiques
Diazidocobalt(II) is not used in drug development and has no known biochemical or physiological effects. It is a toxic and unstable compound that can decompose explosively. Therefore, it must be handled with extreme care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
Diazidocobalt(II) has several advantages and limitations for lab experiments. It is a highly reactive and versatile reagent that can introduce azide groups into molecules. It is also a useful precursor for cobalt nanoparticles. However, Diazidocobalt(II) is a toxic and unstable compound that must be handled with extreme care. It can decompose explosively and is sensitive to light and heat. Therefore, it should be stored in a cool, dark, and dry place.
Orientations Futures
There are several future directions for the research on Diazidocobalt(II). One direction is to investigate its reactivity with different types of molecules and its potential applications in organic synthesis. Another direction is to study the mechanism of its decomposition and the factors that affect its stability. Diazidocobalt(II) can also be used as a precursor for the synthesis of cobalt oxide nanoparticles, which have potential applications in catalysis and energy storage. Therefore, future research can focus on the preparation and characterization of cobalt oxide nanoparticles using Diazidocobalt(II) as a precursor.
Méthodes De Synthèse
The synthesis of Diazidocobalt(II) involves the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc. In the first method, cobalt(II) chloride is dissolved in water, and sodium azide is added to the solution. The resulting Diazidocobalt(II) precipitate is washed with water and dried under vacuum. In the second method, cobalt(III) azide is reduced with zinc in the presence of acetic acid. The Diazidocobalt(II) product is isolated by filtration and washed with water.
Applications De Recherche Scientifique
Diazidocobalt(II) is used as a reagent in organic synthesis to introduce azide groups into molecules. It is also used in chemical research to investigate the reactivity of azide compounds and the mechanism of azide reactions. Diazidocobalt(II) has been used in the synthesis of various compounds, including triazoles, tetrazoles, and aziridines. It is also used in the preparation of cobalt nanoparticles and as a precursor for cobalt oxide nanoparticles.
Propriétés
Numéro CAS |
14215-31-7 |
|---|---|
Nom du produit |
Diazidocobalt(II) |
Formule moléculaire |
CoN6 |
Poids moléculaire |
142.97 g/mol |
Nom IUPAC |
cobalt(2+);diazide |
InChI |
InChI=1S/Co.2N3/c;2*1-3-2/q+2;2*-1 |
Clé InChI |
XRKZTILYATXYGV-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |
SMILES canonique |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



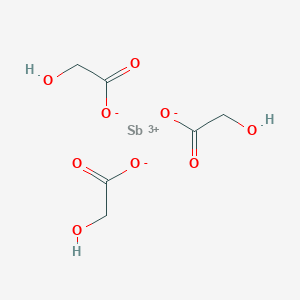
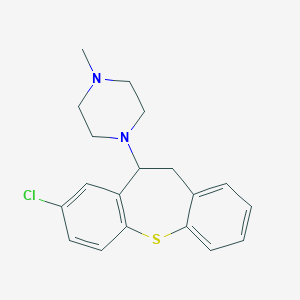
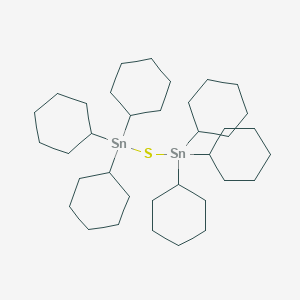
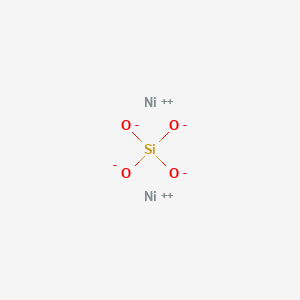


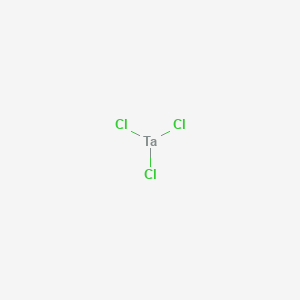
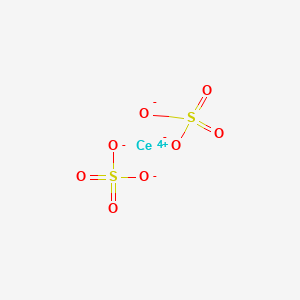
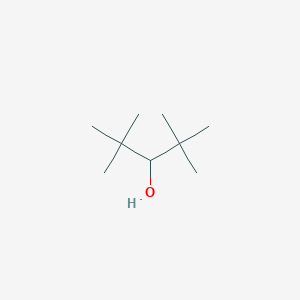
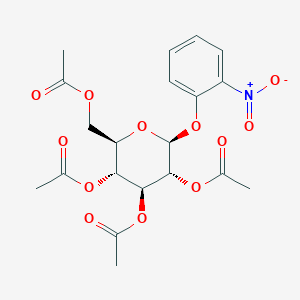
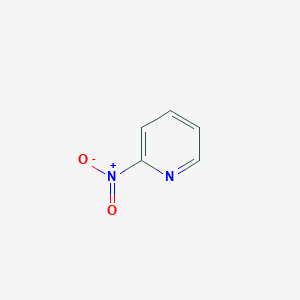
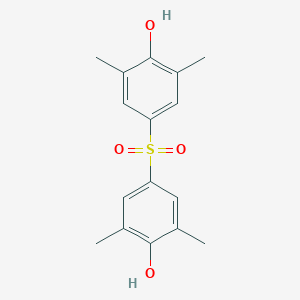
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
